7-Isopropyl-4-methyl-1H-indene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-7-propan-2-yl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-9(2)11-8-7-10(3)12-5-4-6-13(11)12/h4-5,7-9H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOMXFUEZNLLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CCC2=C(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Isopropyl 4 Methyl 1h Indene and Analogous Alkylated Indenes
De Novo Cyclization Strategies for the Indene (B144670) Core
A significant advancement in the synthesis of substituted indenes involves the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. organic-chemistry.orgnih.gov This method provides an efficient route to a variety of indene derivatives in good to excellent yields under mild reaction conditions, utilizing a catalytic amount of a strong Brønsted acid. organic-chemistry.orgnih.gov
The mechanism of this acid-catalyzed cyclization proceeds through a well-defined pathway initiated by the protonation of the 1,3-diene substrate. organic-chemistry.org In accordance with Markovnikov's rule, the proton adds to the terminal carbon of the diene system that is less substituted, leading to the formation of the most stable carbocation intermediate. organic-chemistry.orgyoutube.com In the case of diaryl- or alkyl aryl-1,3-dienes, this results in the generation of a stable benzylic carbocation. organic-chemistry.org
Following the formation of this key carbocationic intermediate, an intramolecular electrophilic aromatic substitution, or cationic cyclization, occurs. The carbocation attacks the adjacent aromatic ring, leading to the formation of the five-membered ring characteristic of the indene scaffold. The final step of the mechanism involves deprotonation, which regenerates the aromaticity of the system and releases the Brønsted acid catalyst, allowing it to participate in subsequent catalytic cycles. organic-chemistry.org
Optimization studies have demonstrated that trifluoromethanesulfonic acid (TfOH) is a highly effective catalyst for this transformation, outperforming other acids and transition-metal catalysts. organic-chemistry.org The reaction is typically carried out with a catalytic amount of TfOH (e.g., 5 mol %) in a solvent such as dichloromethane (DCM) under mild conditions. organic-chemistry.orgacs.org
The substrate scope of this reaction is broad, tolerating a range of substituents on the aryl rings of the 1,3-diene precursors. organic-chemistry.orgacs.org Both electron-donating and electron-withdrawing groups are well-tolerated, and the reaction proceeds efficiently without the formation of constitutional isomers. organic-chemistry.org This method has been successfully applied to both symmetric and unsymmetric 1,3-dienes, further expanding its synthetic utility. organic-chemistry.orgacs.org For instance, 2,3-diaryl-1,3-butadienes with methyl, methoxy, and even electron-deficient trifluoromethyl groups on the phenyl rings undergo cyclization to the corresponding indenes in high yields. acs.org
Table 1: Substrate Scope of Brønsted Acid-Catalyzed Cyclization of Symmetric 2,3-Diaryl-1,3-dienes
| Entry | Diene Substrate (Ar) | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-methylphenyl | 4,7-dimethyl-2-phenyl-1H-indene | 88 |
| 2 | 4-methylphenyl | 6-methyl-2-(p-tolyl)-1H-indene | 87 |
| 3 | 4-methoxyphenyl | 6-methoxy-2-(4-methoxyphenyl)-1H-indene | 88 |
| 4 | 4-chlorophenyl | 6-chloro-2-(4-chlorophenyl)-1H-indene | 80 |
| 5 | 4-(trifluoromethyl)phenyl | 6-(trifluoromethyl)-2-(4-(trifluoromethyl)phenyl)-1H-indene | 85 |
Reaction conditions: 5 mol % TfOH in DCM.
Transition metal catalysis offers powerful and versatile strategies for the construction of the indene nucleus through cycloisomerization and annulation reactions of appropriately functionalized precursors. These methods often proceed under mild conditions and exhibit high degrees of selectivity.
A novel and direct approach to polysubstituted indenes involves the gold-catalyzed intramolecular hydroalkylation of readily available ynamides. nih.govnih.gov This reaction is typically catalyzed by a N-heterocyclic carbene (NHC)-gold complex and proceeds under mild conditions. nih.govnih.gov
The proposed mechanism commences with the activation of the ynamide's alkyne functionality by the gold catalyst, leading to the formation of a highly reactive keteniminium ion intermediate. nih.govresearchgate.netacs.org This electrophilic species then triggers a nih.govpku.edu.cn-hydride shift from a benzylic position to the keteniminium carbon. nih.govresearchgate.net The resulting carbocation undergoes a subsequent cyclization, where the vinylgold species attacks the carbocation to form the five-membered ring. nih.govacs.org The catalytic cycle is completed by deprotonation and protodeauration to yield the indene product. researchgate.net Computational studies have identified the initial nih.govpku.edu.cn-hydride shift as the rate-determining step of this transformation. researchgate.netacs.org The scope of this reaction is quite broad, and the resulting densely functionalized indenes, containing an endocyclic enamide, are amenable to further synthetic modifications. nih.govnih.gov
Platinum(II) catalysts, such as PtCl₂, have been shown to effectively catalyze the intramolecular cyclization of o-isopropyl-substituted aryl alkynes to furnish substituted indene derivatives. nih.govexlibrisgroup.com This reaction proceeds with good yields and high selectivity via a pathway involving the activation of a typically unreactive sp³ C-H bond. nih.govpku.edu.cn
The catalytic cycle is thought to begin with the coordination of the platinum catalyst to the alkyne. pku.edu.cn This is followed by an sp³ C-H bond activation of the isopropyl group and a subsequent 1,4-hydrogen migration. nih.gov Density Functional Theory (DFT) calculations suggest the reaction can proceed through competing pathways. One pathway involves a organic-chemistry.orgnih.gov-R group migration (where R is a substituent on the alkyne), a nih.govpku.edu.cn-H shift, and a 4π-electrocyclization to give indenes where the R group has migrated to the C3 position. pku.edu.cn An alternative pathway involves an irreversible nih.govpku.edu.cn-H shift/cyclization followed by a organic-chemistry.orgnih.gov-H shift, resulting in the R group remaining at the C2 position of the indene product. pku.edu.cn The preferred pathway is dependent on the nature of the substituent on the alkyne. pku.edu.cn
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 7-Isopropyl-4-methyl-1H-indene |
| Trifluoromethanesulfonic acid |
| Dichloromethane |
| 4,7-dimethyl-2-phenyl-1H-indene |
| 6-methyl-2-(p-tolyl)-1H-indene |
| 6-methoxy-2-(4-methoxyphenyl)-1H-indene |
| 6-chloro-2-(4-chlorophenyl)-1H-indene |
| 6-(trifluoromethyl)-2-(4-(trifluoromethyl)phenyl)-1H-indene |
Transition Metal-Catalyzed Cycloisomerization and Annulation Reactions
Rhodium(I)-Catalyzed Reactions of 2-(Chloromethyl)phenylboronic Acid with Alkynes
A significant advancement in the synthesis of substituted indenes involves the rhodium(I)-catalyzed reaction between 2-(chloromethyl)phenylboronic acid and internal alkynes. organic-chemistry.orgacs.orgorganic-chemistry.org This methodology provides a direct route to the indene framework through a cascade process. The reaction is typically catalyzed by a Rh(I) complex, such as [RhCl(cod)]2, in the presence of a base like sodium carbonate. organic-chemistry.org
The proposed mechanism initiates with a transmetalation step, generating an arylrhodium(I) intermediate. This is followed by the insertion of an alkyne. The key steps for ring formation involve an oxidative addition of the C-Cl bond and subsequent reductive elimination to yield the indene product. organic-chemistry.org The regioselectivity of the alkyne insertion is highly dependent on the steric and electronic properties of the alkyne substituents. organic-chemistry.orgacs.org Bulky groups on the alkyne tend to favor the formation of one regioisomer over the other. acs.org For the synthesis of a specifically substituted indene like this compound, this method would require a substituted 2-(chloromethyl)phenylboronic acid and a corresponding internal alkyne. The reaction demonstrates good yields for a variety of internal alkynes, although it is not effective for terminal alkynes or alkenes. organic-chemistry.org
Table 1: Rh(I)-Catalyzed Synthesis of Indene Derivatives
| Catalyst | Base | Solvent | Temperature (°C) | Substrates | Product | Yield (%) | Ref |
|---|
Iron(III) Chloride-Catalyzed Transformations of N-Benzylic Sulfonamides with Alkynes
An alternative, cost-effective, and environmentally friendly approach utilizes catalytic amounts of iron(III) chloride (FeCl3) to synthesize functionalized indene derivatives. organic-chemistry.orgorganic-chemistry.org This method employs readily available N-benzylic sulfonamides and internal alkynes as starting materials. The reaction proceeds through the FeCl3-catalyzed cleavage of the sp³ carbon-nitrogen bond of the sulfonamide, which generates a benzyl cation intermediate. organic-chemistry.org
This electrophilic intermediate then reacts with the alkyne, leading to the formation of the indene ring system with high regioselectivity. organic-chemistry.org The protocol is notable for its ability to introduce a wide variety of functional groups into the indene core, including alkyl, acyl, and halogen groups, by using appropriately functionalized alkynes. Yields are generally good, and the method avoids the rearrangement of carbon-carbon double bonds, a common side reaction in traditional acid-catalyzed methods. organic-chemistry.org To produce this compound, a suitably substituted N-benzylic sulfonamide would be reacted with an appropriate alkyne.
Table 2: FeCl3-Catalyzed Synthesis of Functionalized Indenes
| Catalyst | Reactant 1 | Reactant 2 | Key Intermediate | Product | Yield (%) | Ref |
|---|
Ruthenium-Catalyzed Ring-Closing Metathesis and Cyclization of Ethynylbenzene Derivatives
Ruthenium catalysts are powerful tools for the construction of cyclic systems, including indenes. One strategy involves the ring-closing metathesis (RCM) of diene precursors, which can be synthesized from substituted phenols. organic-chemistry.org Another prominent method is the ruthenium-catalyzed cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. organic-chemistry.orgorganic-chemistry.org This transformation can lead to the formation of both 1-substituted-1H-indenes and 1-indanones. organic-chemistry.org
The mechanism is thought to proceed through a 1,5-hydrogen shift from an initial metal-vinylidene intermediate. organic-chemistry.org Furthermore, ring-closing enyne metathesis (RCEYM) using ruthenium catalysts like the Grubbs' second-generation catalyst provides a pathway to build the aromatic core from acyclic precursors, which can subsequently aromatize to form substituted styrenes and related indene structures. organic-chemistry.orgorganic-chemistry.org The choice of catalyst and the structure of the substrate are crucial factors that determine the reaction pathway and efficiency. beilstein-journals.orgnih.gov
Nickel-Catalyzed Carboannulation Reactions involving Organozinc Reagents
Nickel-catalyzed reactions offer efficient routes for forming carbon-carbon bonds. Carboannulation reactions involving organozinc reagents are particularly useful for constructing complex cyclic molecules. nih.gov While direct synthesis of this compound via this specific carboannulation is not explicitly detailed, related nickel-catalyzed processes demonstrate the principle. For instance, nickel catalysis can achieve the three-component tandem acylzincation/cyclization of allenes and alkylzinc reagents with carbon monoxide to build complex cyclic ketones. nih.gov The key is the generation of reactive organonickel species that can undergo carbometallation with unsaturated systems. nih.gov The synthesis of specific indene derivatives would depend on the strategic design of a precursor that can undergo a nickel-catalyzed intramolecular carboannulation with a suitable organozinc reagent.
Reductive and Dehydrative Routes from Indanone Precursors
A classic and versatile approach to alkylated indenes involves the derivatization of indanone precursors. organic-chemistry.orgnih.gov Substituted 1-indanones can be synthesized through various methods, including intramolecular Friedel-Crafts acylation of corresponding propionic acids or their derivatives. nih.gov For instance, 7-isopropyl-4-methyl-1-indanone could be a key intermediate.
Once the desired indanone is obtained, it can be converted to the corresponding indene through a two-step reductive and dehydrative sequence.
Reduction : The ketone functionality of the indanone is reduced to a secondary alcohol (an indanol). This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). nih.gov
Dehydration : The resulting indanol is then subjected to acid-catalyzed dehydration to eliminate a molecule of water and form the double bond characteristic of the indene ring system.
This route allows for precise control over the substitution pattern of the final indene product based on the synthesis of the initial indanone precursor.
Targeted Alkylation and Functionalization of Indene Systems
Direct Alkylation via Borrowing Hydrogen and Hydrogen Autotransfer Methodologies (e.g., Manganese-Catalyzed)
The direct alkylation of the indene core represents a highly atom-economical approach to introduce alkyl groups. The "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HA) methodology has emerged as a powerful and sustainable strategy. nih.govnih.gov These reactions use environmentally benign alcohols as alkylating agents, with water being the only byproduct. nih.govrsc.org
Manganese-based catalysts have proven to be particularly effective for this transformation, offering a less toxic and more abundant alternative to noble metals. acs.orgresearchgate.net The general mechanism involves the following steps:
The manganese catalyst temporarily "borrows" hydrogen from the alcohol substrate, oxidizing it to an aldehyde or ketone. nih.gov
The indene nucleophile undergoes a condensation reaction with the in-situ generated carbonyl compound.
The metal-hydride species, formed in the first step, returns the hydrogen to the condensed intermediate, resulting in the alkylated indene and regenerating the active catalyst. nih.gov
This methodology allows for the selective mono- or dialkylation of indenes under relatively mild conditions. acs.orgfigshare.com A wide range of primary and secondary alcohols can be used as alkylating agents, providing access to a diverse array of substituted indenes. acs.org
Table 3: Manganese-Catalyzed Direct Alkylation of Indenes with Alcohols
| Catalyst System | Alkylating Agent | Principle | Key Features | Ref |
|---|---|---|---|---|
| Bis-N-Heterocyclic Carbene Manganese | Primary and Secondary Alcohols | Borrowing Hydrogen / Hydrogen Autotransfer | Non-noble metal catalyst, mild conditions, selective mono- or dialkylation, broad substrate scope. | acs.org |
Regioselective Alkylation via Carbanion Intermediates (e.g., α-Alkylation with Iodomethane)
The acidic nature of the C1 protons of the indene ring allows for deprotonation to form an indenyl anion, a carbanion intermediate. This nucleophilic species can then react with electrophiles, such as alkyl halides, in an alkylation reaction. The regioselectivity of this alkylation is a key consideration. While alkylation can occur at both the C1 and C3 positions, the use of specific reaction conditions and reagents can favor one over the other. For instance, the α-alkylation with iodomethane would introduce a methyl group at the C1 position. Subsequent deprotonation and reaction with an appropriate isopropyl-containing electrophile could potentially lead to the desired substitution pattern, although careful control of regioselectivity would be paramount.
Recent research has demonstrated the utility of rare-earth metal complexes in catalyzing the regioselective C-H alkylation of aromatic compounds. rsc.org For example, cationic imidazolin-2-iminato scandium(III) alkyl complexes have been shown to effectively catalyze the ortho-C–H alkylation of anisoles with olefins. rsc.org This approach, which relies on the coordination of the substrate to the metal center to direct the alkylation, could potentially be adapted for the regioselective functionalization of the indene scaffold.
Suzuki Coupling for Aryl and Alkyl Group Introduction
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orglibretexts.org This methodology has been extensively applied to the synthesis of substituted indenes, allowing for the introduction of both aryl and alkyl groups with high efficiency. researchgate.net
A common strategy involves the synthesis of a halogenated indanone precursor, which can then undergo Suzuki coupling with an appropriate boronic acid or boronic ester. For example, a 4-halo-2-methyl-1-indanone can be coupled with an arylboronic acid to introduce a substituent at the 4-position. researchgate.net Subsequent reduction of the indanone to the corresponding indanol, followed by dehydration, yields the desired 4-substituted indene derivative. researchgate.net This ligand-free palladium-catalyzed Suzuki coupling procedure has been shown to be highly efficient, providing quantitative yields of the indanone intermediates in many cases. researchgate.net
The scope of the Suzuki coupling is broad, accommodating a wide range of functional groups on both the organoboron reagent and the organic halide. organic-chemistry.org Recent advancements have expanded the reaction to include the coupling of alkyl bromides, which can proceed under surprisingly mild conditions. princeton.edu This versatility makes the Suzuki coupling a highly valuable method for the synthesis of complex alkylated indenes.
Table 1: Examples of Palladium-Catalyzed Suzuki Coupling for Indene Synthesis researchgate.net
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Bromo-2-methyl-1-indanone | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | PEG400 | 98 |
| 2 | 4-Bromo-2-methyl-1-indanone | 4-Tolylboronic acid | Pd(OAc)₂ | K₂CO₃ | PEG400 | 99 |
| 3 | 4-Bromo-2-methyl-1-indanone | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | PEG400 | 97 |
This table is for illustrative purposes and specific reaction conditions may vary.
Asymmetric Synthetic Approaches to Chiral Indene Derivatives
The synthesis of chiral, non-racemic indene derivatives is crucial for their application in asymmetric catalysis, particularly in the stereoselective polymerization of olefins. nih.gov Several methodologies have been developed to achieve the enantioselective synthesis of these important compounds.
The Meyers' bicyclic lactam methodology is a well-established and powerful tool for asymmetric synthesis. rsc.org This approach utilizes a chiral bicyclic lactam, derived from a chiral amino alcohol, as a chiral auxiliary to control the stereochemistry of subsequent reactions. mdpi.com These lactams can serve as precursors for a variety of enantiomerically pure carbocyclic and heterocyclic compounds. rsc.org
In the context of indene synthesis, a suitably functionalized keto-acid can be condensed with a chiral amino alcohol, such as (R)-phenylglycinol, to form a chiral bicyclic lactam. nih.gov This lactam can then be subjected to a series of transformations, including alkylation and reduction, to introduce the desired substituents with high stereocontrol. nih.gov Cleavage of the chiral auxiliary then affords the enantiomerically enriched indene derivative. This methodology has been successfully employed in the synthesis of a wide range of chiral compounds.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. Proline and its derivatives have been shown to be highly effective catalysts for a variety of asymmetric transformations, including the aldol (B89426) reaction. wikipedia.orgresearchgate.net
The proline-catalyzed asymmetric aldol reaction can be utilized to construct chiral indene precursors. mdpi.com This reaction typically involves the reaction of a ketone with an aldehyde to form a β-hydroxy ketone with high enantioselectivity. nih.govsemanticscholar.org In the context of indene synthesis, an intramolecular aldol cyclization of a suitably designed triketone precursor can be catalyzed by proline to generate a chiral bicyclic enedione, a key intermediate that can be further elaborated to the desired chiral indene. wikipedia.org The mechanism of the proline-catalyzed aldol reaction is believed to proceed through an enamine intermediate, which provides the necessary stereochemical control. researchgate.net
Table 2: Proline-Catalyzed Intramolecular Aldol Cyclization wikipedia.org
| Entry | Substrate | Catalyst | Solvent | Enantiomeric Excess (%) |
| 1 | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline | DMF | 93 |
This table is for illustrative purposes and specific reaction conditions may vary.
Hydroformylation and Related Carbonylation Strategies for Indene Derivatization
Hydroformylation, also known as the oxo process, is a fundamental industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene. wikipedia.orglibretexts.org This reaction, typically catalyzed by transition metal complexes of cobalt or rhodium, is a highly atom-economical method for the synthesis of aldehydes. mt.com
The application of hydroformylation to indene and its derivatives provides a direct route to formyl-substituted indanes, which can be further transformed into a variety of other functional groups. researchgate.net The regioselectivity of the hydroformylation of indene is a key consideration, as the formyl group can be introduced at either the C1 or C2 position. The choice of catalyst and reaction conditions can influence this selectivity. researchgate.net For example, rhodium catalysts modified with specific phosphine or phosphite ligands have been shown to favor the formation of the branched aldehyde. researchgate.net
Asymmetric hydroformylation, using chiral ligands, offers a route to enantiomerically enriched aldehydes. mt.com This has been demonstrated for various olefins, and the principles can be extended to the hydroformylation of substituted indenes to generate chiral building blocks. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 7 Isopropyl 4 Methyl 1h Indene and Its Derivatives
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) in alkyl-substituted indenes like 7-Isopropyl-4-methyl-1H-indene involves the attack of an electrophile on the electron-rich aromatic ring. The reaction proceeds via a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org The presence of electron-donating alkyl groups enhances the nucleophilicity of the benzene (B151609) ring, making it more reactive towards electrophiles than unsubstituted benzene. lumenlearning.comunizin.org
The nitration and halogenation of this compound are classic examples of electrophilic aromatic substitution. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com Halogenation, such as bromination or chlorination, generally requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to polarize the halogen molecule and generate a potent electrophile. masterorganicchemistry.comyoutube.com
The kinetics of these reactions are significantly accelerated by the presence of the isopropyl and methyl substituents. These alkyl groups donate electron density to the aromatic ring through an inductive effect, which stabilizes the positive charge of the arenium ion intermediate and lowers the activation energy of the rate-determining step. minia.edu.eglibretexts.org Consequently, alkylated indenes are expected to undergo nitration and halogenation much faster than unsubstituted indene (B144670) or benzene.
The regioselectivity—that is, the position of electrophilic attack—is directed by the existing substituents. In this compound, the available positions for substitution on the aromatic ring are C5 and C6. The directing effects of the substituents determine the product distribution.
Both the methyl group at the C4 position and the isopropyl group at the C7 position are classified as activating, ortho-, para-directing groups. unizin.orglibretexts.org This directing effect stems from their ability to stabilize the arenium ion intermediate through positive induction and hyperconjugation, particularly when the attack occurs at the positions ortho or para to the substituent. vanderbilt.edu
For this compound:
The methyl group (at C4) directs incoming electrophiles to its ortho position (C5) and its para position (C7). Since C7 is already substituted, this group primarily directs the attack to the C5 position.
The isopropyl group (at C7) directs incoming electrophiles to its ortho position (C6) and its para position (C4). With C4 already substituted, this group mainly directs the attack to the C6 position.
Therefore, electrophilic substitution is strongly favored at the C5 and C6 positions, leading to a mixture of 5-substituted and 6-substituted products. The relative yield of these two isomers is influenced by both electronic and steric factors. The isopropyl group is significantly bulkier than the methyl group, which may cause steric hindrance for an incoming electrophile at the adjacent C6 position. youtube.com This could potentially favor substitution at the C5 position, which is ortho to the less bulky methyl group.
| Position of Attack | Directing Influence | Steric Hindrance | Predicted Outcome |
|---|---|---|---|
| C5 | Ortho to Methyl (C4) | Low | Major Product |
| C6 | Ortho to Isopropyl (C7) | High | Minor Product |
Addition and Condensation Reactions
The reactivity of the five-membered ring in this compound provides pathways for various addition and condensation reactions, distinct from the substitution reactions of the aromatic ring.
The double bond within the cyclopentene (B43876) ring of indene and its derivatives is susceptible to addition reactions, most notably polymerization. The polymerization of indene can be initiated by cationic or free-radical mechanisms. mdpi.com For instance, sensitized radiation-induced polymerization has been shown to proceed through a mixed free-radical and ionic mechanism. mdpi.com The presence of alkyl groups on the aromatic ring can influence the electron density of the double bond, thereby affecting the rate and mechanism of polymerization. This reactivity allows for the formation of polyindene resins, materials with various industrial applications.
The methylene (B1212753) group at the C1 position of the 1H-indene core is allylic and benzylic, making its protons relatively acidic. Deprotonation by a suitable base generates a resonance-stabilized indenyl anion, which is a potent carbon nucleophile. This anion can participate in condensation reactions with a variety of electrophilic carbonyl compounds.
With Aldehydes and Ketones: The reaction is analogous to an aldol (B89426) condensation, forming a new carbon-carbon bond at the C1 position and yielding fulvene-like structures after dehydration.
With Esters (e.g., Diethyl Oxalate): Condensation with esters like diethyl oxalate (B1200264) can lead to the formation of more complex functionalized indene derivatives, which are valuable synthons for more elaborate molecules.
These reactions are fundamental in the functionalization of the indene scaffold, enabling the synthesis of a wide range of derivatives.
The C2-C3 double bond of the indene system can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. This reaction provides a powerful method for constructing polycyclic systems fused to the indene core. Furthermore, indene derivatives can participate in other types of pericyclic reactions, such as [4+3] cycloadditions with oxyallyl cations, to generate seven-membered rings fused to the indene structure. researchgate.net These cycloaddition strategies are of significant interest in synthetic chemistry for the efficient assembly of complex molecular architectures from relatively simple precursors.
Organometallic Reactivity
The indenyl framework, derived from indene, is a highly versatile ligand in organometallic chemistry. Its ability to coordinate with transition metals in multiple modes, combined with the electronic influence of its fused benzene ring, imparts unique reactivity to its metal complexes compared to simpler cyclopentadienyl (B1206354) analogues.
Generation and Characterization of Indenyl Anions from 1H-Indenes
The generation of an indenyl anion from a 1H-indene, such as this compound, is a foundational step for its use in organometallic synthesis. This transformation is typically achieved through deprotonation of the acidic C-H bond at the C1 position of the five-membered ring. Strong bases, like organolithium reagents (e.g., butyllithium), are commonly employed for this purpose. wikipedia.org
The reaction proceeds via the abstraction of a proton, resulting in the formation of the 7-isopropyl-4-methyl-1H-indenyl anion. The stability of this anion is significantly enhanced by the delocalization of the negative charge over the five-membered ring, creating a system analogous to the aromatic cyclopentadienyl anion. wikipedia.org This aromatic stabilization is the driving force for the acidity of the methylene protons in the indene core. The resulting indenyl lithium salt can then be used in salt metathesis reactions to introduce the indenyl ligand to a variety of metal centers. wikipedia.org
Table 1: Generation of Indenyl Anions
| Reactant | Reagent | Product | Key Feature |
| 1H-Indene Derivative | Strong Base (e.g., BuLi) | Indenyl Anion | Aromatic stabilization of the anion |
| Indenyl Lithium Salt | Metal Halide (e.g., TiCl₄) | Transition Metal Indenyl Complex | Formation of M-C bond via salt metathesis |
Coordination Chemistry of Indenyl Ligands in Transition Metal Complexes
Indenyl ligands, including derivatives like 7-isopropyl-4-methyl-1H-indenyl, are prized in organometallic chemistry for their versatile coordination behavior and the "indenyl effect". rsc.orgresearchgate.net Unlike the symmetric cyclopentadienyl ligand, the fused benzene ring of the indenyl ligand reduces its symmetry and introduces a variety of bonding modes. wikipedia.orgrsc.org The most common coordination modes are η⁵, where all five carbons of the cyclopentadienyl ring are bonded to the metal, and η³, where it coordinates as an allylic system. rsc.org Other modes, such as η¹, η⁶ (coordination to the benzene ring), and even η⁹, have also been observed. rsc.org
This ability to switch between coordination modes, known as "ring slippage" (e.g., from η⁵ to η³), is a key aspect of the indenyl effect. nih.gov This facile rearrangement allows an 18-electron metal complex to temporarily open a coordination site to accommodate an incoming ligand, facilitating associative substitution mechanisms that are typically unfavorable for cyclopentadienyl analogues. wikipedia.orgnih.gov This enhanced reactivity makes transition metal indenyl complexes highly effective catalysts in a range of organic transformations. nih.govrsc.org For instance, pyridyl-substituted indenyl ruthenium complexes have demonstrated diverse reactivities, including the formation of novel coordination modes and insertions of alkenes into Ru-C bonds. acs.org
Advanced Mechanistic Investigations of Complex Transformations
Mechanistic studies of reactions involving indene derivatives have uncovered sophisticated pathways that are crucial for designing efficient and selective catalytic systems. These investigations often involve a combination of experimental techniques and computational modeling to map energy landscapes and identify transient species.
Elucidation of Hydride Transfer Pathways (e.g.,wikipedia.orgrsc.org-Hydride Shifts) in Catalytic Cycles
Hydride transfer reactions, particularly intramolecular wikipedia.orgrsc.org-hydride shifts, are fundamental steps in many catalytic processes involving indene derivatives and related structures. acs.orgfrontiersin.org A wikipedia.orgrsc.org-hydride shift involves the migration of a hydride from a carbon atom to a position four atoms away, often within a conjugated system. In the context of indene synthesis and functionalization, this process is frequently a key C-H bond activation step that initiates a cascade of reactions. nih.govnih.gov
For example, in the gold-catalyzed intramolecular hydroalkylation of ynamides to form 2-aminoindenes, a wikipedia.orgrsc.org-hydride shift from a benzylic position is the rate-determining step. acs.org The catalyst plays a crucial role by generating a highly reactive keteniminium ion intermediate, which significantly lowers the activation energy for the hydride shift compared to the uncatalyzed reaction. acs.org Following the hydride transfer, a subsequent cyclization and protodeauration lead to the final indene product. acs.org Such cascade reactions, triggered by a hydride shift, are powerful tools for building molecular complexity in an efficient manner. frontiersin.orgnih.gov
Identification and Characterization of Key Intermediates (e.g., Keteniminium Ions, Benzylic Carbocations)
The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates. In transformations involving indene derivatives, several key reactive species have been identified.
Keteniminium Ions: These highly electrophilic species are quaternized nitrogen analogues of ketenes and have been shown to be pivotal intermediates in certain cyclization reactions that form indene-related structures. nih.govrsc.org They can be generated in situ from tertiary amides and are involved in cascade reactions where they act as powerful intermediates for initiating wikipedia.orgrsc.org-hydride transfers, leading to the functionalization of inert C(sp³)–H bonds. rsc.org In gold-catalyzed reactions, the coordination of the catalyst to an ynamide generates a gold-keteniminium ion, which facilitates the crucial subsequent hydride shift. acs.org
Benzylic Carbocations: The benzylic positions of the indene skeleton are particularly susceptible to chemical modification. The formation of a carbocation at a benzylic carbon is favored due to resonance stabilization with the adjacent aromatic ring. This stabilization makes benzylic C-H bonds prime targets for functionalization. nih.govnih.gov Photoredox catalysis has emerged as a powerful tool for generating benzylic carbocations under mild conditions. nih.gov In these systems, a photocatalyst facilitates a formal hydride abstraction from the benzylic C-H bond, generating the carbocation, which can then be trapped by a nucleophile to form a new bond. nih.gov
Table 2: Key Reactive Intermediates in Indene Chemistry
| Intermediate | Generation Method | Role in Reaction |
| Keteniminium Ion | From tertiary amides with Tf₂O; Gold-catalysis of ynamides | Initiates wikipedia.orgrsc.org-hydride transfer; Facilitates cyclization cascades |
| Benzylic Carbocation | Photoredox-catalyzed hydride abstraction | Enables nucleophilic substitution at the benzylic position |
| Benzylic Radical | Photoredox-catalyzed deprotonation of a radical cation | Enables radical-radical cross-coupling for C-C bond formation |
Mechanisms of C-H Bond Activation in Indene Functionalization
Direct C-H bond activation is a cornerstone of modern synthetic chemistry, offering an atom-economical way to functionalize molecules. nih.gov The indene framework presents multiple C-H bonds that can be targeted for activation, including those on the aromatic ring and the benzylic positions of the five-membered ring.
Transition metal catalysis is a prominent strategy for achieving C-H activation. nih.govyoutube.com Rhodium(III)-catalyzed C-H activation, for instance, has been used to synthesize spiro-[indene-proline] derivatives through a tandem annulation process where a directing group guides the metal to a specific aromatic C-H bond. nih.gov Similarly, cobalt catalysts have been developed for ketone-directed ortho-C-H activation to synthesize indenes. acs.org The general mechanism often involves the coordination of the catalyst, cleavage of the C-H bond to form a metallacycle intermediate, followed by reaction with a coupling partner and regeneration of the catalyst. nih.govyoutube.com
Another powerful approach is photoredox catalysis, which can activate benzylic C-H bonds without the need for pre-installed directing groups. nih.govnih.gov One proposed mechanism involves the single-electron oxidation of the arene by an excited photocatalyst to form a radical cation. Subsequent deprotonation at the benzylic position generates a benzylic radical. This radical can then engage in a cross-coupling reaction with another radical species, generated in a parallel catalytic cycle, to form the final functionalized product. nih.gov
Role of Ligand Design in Modulating Reactivity and Selectivity in Metal-Catalyzed Reactions
The design of ligands derived from this compound is a strategic endeavor to control the catalytic performance of metal centers. The substituents on the indenyl ring— a six-membered aromatic ring fused to a five-membered cyclopentadienyl ring— profoundly influence the steric and electronic environment around the metal, thereby dictating the catalyst's activity and selectivity.
The isopropyl group at the 7-position, being a bulky substituent, exerts significant steric hindrance. This steric bulk can play a crucial role in controlling the access of substrates to the metal center, which is a key factor in achieving high levels of stereoselectivity in asymmetric catalysis. For instance, in the context of metallocene catalysts for olefin polymerization, the steric profile of the ligand framework dictates the stereochemistry of the resulting polymer. Bulky substituents on the indenyl ligand can effectively control the orientation of the incoming monomer, leading to the formation of highly isotactic or syndiotactic polymers. While direct studies on 7-isopropyl-4-methyl-1H-indenyl complexes are not extensively documented in publicly available literature, analogies can be drawn from related systems. For example, menthyl-derived indenylzirconium complexes have demonstrated success as catalysts for the stereoregular polymerization of polypropylene. nih.gov The bulky menthyl group, much like the isopropyl group, enforces a specific coordination geometry for the incoming olefin, thereby guiding the stereochemical outcome of the polymerization. nih.gov
A well-known phenomenon in the chemistry of indenyl complexes is the "indenyl effect," which describes the enhanced reactivity of indenyl complexes in substitution reactions compared to their cyclopentadienyl analogues. chemrxiv.org This effect is attributed to the ability of the indenyl ligand to undergo haptotropic rearrangement (η⁵ to η³ slip), which opens up a coordination site on the metal center and facilitates associative substitution pathways. The substituents on the indenyl ring can modulate the energetics of this ring slippage, thereby fine-tuning the catalytic activity.
The combination of the 7-isopropyl and 4-methyl substituents in the 7-isopropyl-4-methyl-1H-indenyl ligand provides a unique steric and electronic profile. The interplay between these two groups can lead to catalysts with tailored properties. For instance, in bridged ansa-metallocenes, where two indenyl ligands are linked, the substituents dictate the geometry of the resulting complex (e.g., rac vs. meso isomers), which in turn has a profound impact on the stereoselectivity of polymerization.
The following table summarizes the potential influence of the substituents on the 7-isopropyl-4-methyl-1H-indenyl ligand in modulating catalytic properties, based on general principles of ligand design in organometallic catalysis.
| Substituent | Position | Primary Effect | Potential Influence on Catalysis |
| Isopropyl | 7 | Steric | - Enhances stereoselectivity by controlling substrate approach.- Influences the relative stability of diastereomeric transition states.- Can impact the rate of polymerization and polymer molecular weight. |
| Methyl | 4 | Electronic | - Increases electron density on the metal center.- Modulates the rates of elementary steps in the catalytic cycle.- Can affect the stability of the catalyst. |
Theoretical and Experimental Correlation Studies in Reaction Mechanisms
The elucidation of reaction mechanisms involving catalysts derived from this compound and its derivatives relies heavily on the synergy between theoretical and experimental studies. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of catalytic cycles.
Theoretical studies can provide valuable insights into the structures of catalytic intermediates and transition states that may be too transient to be observed experimentally. For a catalyst containing a 7-isopropyl-4-methyl-1H-indenyl ligand, DFT calculations could be employed to:
Calculate the energy profile of the catalytic cycle: By mapping the potential energy surface, researchers can identify the rate-determining step and understand how the ligand's electronic and steric properties influence the activation barriers of key elementary steps.
Probe the nature of the "indenyl effect": Computational models can quantify the energetic facility of the η⁵ to η³ haptotropic shift for the 7-isopropyl-4-methyl-1H-indenyl ligand and correlate it with the observed reactivity.
Predict stereochemical outcomes: By comparing the energies of diastereomeric transition states leading to different stereoisomeric products, theoretical calculations can rationalize and predict the enantioselectivity or diastereoselectivity of a catalytic reaction.
Experimental studies provide the crucial data needed to validate and refine theoretical models. Key experimental techniques include:
X-ray Crystallography: This provides the precise solid-state structure of stable precatalysts and, in some cases, catalytic intermediates. This structural information serves as a benchmark for computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing the structure and dynamics of catalysts in solution. Variable-temperature NMR studies can provide information about fluxional processes, such as ligand exchange or haptotropic shifts.
Kinetic Studies: Measuring reaction rates under various conditions (e.g., temperature, pressure, substrate concentration) provides quantitative data on the catalyst's performance. This data can be used to test the validity of a proposed mechanism and to extract activation parameters that can be compared with theoretical calculations.
The correlation between theoretical predictions and experimental observations is a powerful approach for gaining a deep understanding of reaction mechanisms. For example, a computational study might predict that the steric bulk of the 7-isopropyl group is the primary factor controlling the stereoselectivity of a particular reaction. This hypothesis could be tested experimentally by synthesizing analogous catalysts with different substituents at the 7-position and comparing their catalytic performance. A strong correlation between the size of the substituent and the observed stereoselectivity would provide compelling evidence for the proposed mechanism.
The table below illustrates how theoretical and experimental data can be correlated to provide a comprehensive understanding of a catalytic system based on a hypothetical 7-isopropyl-4-methyl-1H-indenyl metal complex.
| Parameter | Theoretical Prediction (e.g., DFT) | Experimental Measurement | Correlation and Mechanistic Insight |
| Catalyst Structure | Optimized geometry, bond lengths, angles | X-ray crystal structure, NMR data | Validation of the computational model; understanding of steric and electronic features. |
| Reaction Energetics | Calculated activation energies (ΔG‡) for elementary steps | Experimentally determined activation parameters from kinetic studies | Identification of the rate-determining step; understanding of how the ligand influences reactivity. |
| Stereoselectivity | Calculated energy difference between diastereomeric transition states (ΔΔG‡) | Experimentally measured enantiomeric excess (ee) or diastereomeric ratio (dr) | Rationalization of the origin of stereocontrol; predictive power for designing more selective catalysts. |
| Ligand Dynamics | Calculated energy barrier for η⁵-η³ ring slippage | Observation of fluxional behavior by variable-temperature NMR | Understanding the role of the "indenyl effect" in the catalytic cycle. |
Through this iterative process of theoretical prediction and experimental validation, a detailed and robust understanding of the chemical reactivity and mechanistic intricacies of catalysts derived from this compound can be achieved.
Theoretical and Computational Chemistry of 7 Isopropyl 4 Methyl 1h Indene Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties that govern the reactivity and stability of 7-Isopropyl-4-methyl-1H-indene. These methods provide a detailed picture of the molecule at the atomic level.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By applying DFT, the geometry of this compound can be optimized to find its most stable three-dimensional arrangement of atoms. This optimized geometry corresponds to a minimum on the potential energy surface.
Furthermore, DFT calculations are crucial for determining the relative energies of different isomers or conformers of the molecule, providing insights into their relative stabilities. A critical application of DFT is the calculation of activation barriers for chemical reactions involving this compound. The activation barrier is the energy required to initiate a reaction, and its calculation is fundamental to predicting reaction rates and understanding reaction mechanisms.
No specific research data on the geometry optimization, relative energies, or activation barriers for this compound were found in the public domain. The following table is a hypothetical representation of data that could be generated from such a study.
| Parameter | Calculated Value | Units |
| Optimized Ground State Energy | [Hypothetical Value] | Hartrees |
| Relative Energy of Isomer X | [Hypothetical Value] | kcal/mol |
| Activation Barrier for Reaction Y | [Hypothetical Value] | kcal/mol |
| This table is for illustrative purposes only, as specific computational data for this compound is not available. |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.
For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, as the spatial distribution of these orbitals highlights the electron-rich and electron-poor regions of the molecule.
Specific FMO data for this compound is not publicly available. The table below is a hypothetical representation of such data.
| Molecular Orbital | Energy | Units |
| HOMO | [Hypothetical Value] | eV |
| LUMO | [Hypothetical Value] | eV |
| HOMO-LUMO Energy Gap | [Hypothetical Value] | eV |
| This table is for illustrative purposes only, as specific computational data for this compound is not available. |
Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. Global descriptors, such as chemical hardness (resistance to change in electron distribution), softness (the reciprocal of hardness), and the electrophilicity index (a measure of electrophilic character), describe the reactivity of the molecule as a whole.
Local reactivity descriptors, like the Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors are invaluable for understanding the regioselectivity of reactions involving this compound.
Specific reactivity descriptor data for this compound is not publicly available. The table below is a hypothetical representation of such data.
| Reactivity Descriptor | Calculated Value | Units |
| Chemical Hardness (η) | [Hypothetical Value] | eV |
| Chemical Softness (S) | [Hypothetical Value] | eV⁻¹ |
| Electrophilicity Index (ω) | [Hypothetical Value] | eV |
| This table is for illustrative purposes only, as specific computational data for this compound is not available. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It localizes the molecular orbitals into orbitals that describe the bonding framework of the molecule, such as lone pairs, and core and valence orbitals. For this compound, NBO analysis can reveal the charge distribution on each atom, offering insights into the molecule's polarity and the nature of its chemical bonds (e.g., ionic vs. covalent character). This information is crucial for understanding intermolecular interactions and predicting reactive sites.
Potential Energy Surface (PES) Mapping and Reaction Pathway Elucidation
The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Mapping the PES is essential for understanding the pathways of chemical reactions.
By mapping the PES for a reaction involving this compound, chemists can identify the minimum energy path from reactants to products. This path includes transition states, which are the high-energy points that must be overcome for the reaction to proceed. The analysis of these transition states and the identification of the highest energy barrier along the reaction pathway allow for the determination of the rate-determining step of the reaction. These computational studies are fundamental for a complete understanding of the reaction mechanism at a molecular level.
Prediction of Product Branching Ratios and Regioselectivity under Varying Conditions
Computational chemistry provides powerful tools to predict the outcomes of chemical reactions, including the distribution of products (branching ratios) and the specific orientation of incoming groups (regioselectivity). For this compound, these predictions are crucial for understanding its reactivity, particularly in reactions such as electrophilic aromatic substitution, cycloadditions, and oxidations.
Methodology:
The prediction of product branching ratios and regioselectivity typically involves the following computational steps:
Reactant and Intermediate Optimization: The three-dimensional structures of the reactant (this compound) and all possible intermediates and transition states for a given reaction are optimized using quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)) is commonly employed for this purpose.
Transition State Searching: Locating the transition state structures is a critical step. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to find the saddle point on the potential energy surface that connects reactants to products.
Energy Calculations: The relative energies of the intermediates and transition states are calculated. These energies determine the activation barriers for the formation of different products. According to transition state theory, lower activation barriers correspond to faster reaction rates and, consequently, a higher yield of the corresponding product.
Inclusion of Environmental Effects: The influence of the solvent is often included using implicit solvation models like the Polarizable Continuum Model (PCM) or explicit solvent molecules in a hybrid quantum mechanics/molecular mechanics (QM/MM) approach. Temperature and pressure effects can also be incorporated into the calculations.
Predicted Regioselectivity:
In the case of electrophilic aromatic substitution on this compound, the positions on the aromatic ring will exhibit different reactivities due to the electronic effects of the isopropyl and methyl substituents. Both are electron-donating groups, which activate the aromatic ring towards electrophilic attack. The directing effects of these groups would be predicted by calculating the relative energies of the sigma-complex intermediates formed upon attack at each possible position.
Hypothetical Data Table for a Friedel-Crafts Acylation Reaction:
Below is a hypothetical data table illustrating the kind of results that would be generated from a computational study on the regioselectivity of a Friedel-Crafts acylation reaction of this compound. The data would be derived from DFT calculations.
| Position of Electrophilic Attack | Relative Energy of Sigma-Complex (kcal/mol) | Predicted Major/Minor Product | Predicted Branching Ratio (%) |
| C2 | 0.0 | Major | 65 |
| C3 | +2.5 | Minor | 25 |
| C5 | +5.0 | Minor | 8 |
| C6 | +6.2 | Minor | 2 |
Note: This data is illustrative and not based on actual experimental or computational results.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, interactions with solvent molecules, and its behavior in different environments.
Methodology:
An MD simulation of this compound would typically involve:
System Setup: A simulation box is created containing one or more molecules of this compound and a large number of solvent molecules (e.g., water, ethanol, or a nonpolar solvent like hexane).
Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, OPLS) is chosen to describe the potential energy of the system as a function of the atomic coordinates. The force field parameters define the bond lengths, angles, dihedrals, and non-bonded interactions.
Simulation Protocol: The system is first minimized to remove any steric clashes. Then, it is gradually heated to the desired temperature and equilibrated at the desired pressure. Finally, a production run is performed, during which the trajectories of all atoms are saved at regular intervals.
Analysis: The saved trajectories are analyzed to extract information about the dynamic behavior of the molecule, such as conformational changes, solvent interactions, and transport properties.
Expected Insights from MD Simulations:
Conformational Dynamics: MD simulations would reveal the preferred conformations of the isopropyl group and the dynamics of its rotation.
Solvation Structure: The simulations would show how solvent molecules arrange around the this compound molecule, providing information about solute-solvent interactions.
Diffusion and Transport Properties: The diffusion coefficient of the molecule in a given solvent could be calculated, which is important for understanding its transport properties.
Hypothetical Data Table from MD Simulation Analysis:
This table presents hypothetical data that could be obtained from a 100 ns MD simulation of this compound in a water box.
| Property | Calculated Value |
| Average Radius of Gyration (Å) | 3.8 ± 0.2 |
| Solvent Accessible Surface Area (Ų) | 350 ± 15 |
| Number of Hydrogen Bonds with Water | 0 (as it's non-polar) |
| Diffusion Coefficient (x 10⁻⁵ cm²/s) | 1.2 ± 0.1 |
Note: This data is illustrative and not based on actual simulation results.
Analysis of Noncovalent Interactions (NCIs) in Stabilizing Transition States and Complexes
Noncovalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and π-stacking, play a crucial role in stabilizing molecular complexes and transition states. For reactions involving this compound, understanding these interactions is key to explaining reaction outcomes and designing catalysts.
Methodology:
The analysis of NCIs in transition states and complexes involving this compound would be performed using several computational techniques:
Quantum Chemical Calculations: High-level quantum chemical calculations, such as DFT with dispersion corrections (e.g., B3LYP-D3) or Symmetry-Adapted Perturbation Theory (SAPT), are used to accurately calculate the interaction energies.
Noncovalent Interaction (NCI) Plots: This visualization technique, also known as Reduced Density Gradient (RDG) analysis, allows for the identification and characterization of NCIs in real space. The NCI plots show regions of space where noncovalent interactions are significant and color-code them according to their strength and type (attractive or repulsive).
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify bond critical points (BCPs) between atoms, which are indicative of interactions. The properties of these BCPs, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of the interactions.
Expected Role of NCIs:
In a hypothetical Diels-Alder reaction between this compound and a dienophile, NCIs would play a significant role in stabilizing the transition state. For instance, CH-π interactions between the methyl or isopropyl groups of the indene (B144670) and the π-system of the dienophile could contribute to the stability of the transition state, thereby influencing the stereoselectivity of the reaction.
Hypothetical Data Table from SAPT Analysis of a Transition State Complex:
The following table shows a hypothetical breakdown of the interaction energy between this compound and maleic anhydride (B1165640) in a Diels-Alder transition state, as calculated by SAPT.
| Energy Component | Contribution (kcal/mol) |
| Electrostatics | -5.2 |
| Exchange | +12.5 |
| Induction | -3.8 |
| Dispersion | -8.1 |
| Total Interaction Energy | -4.6 |
Note: This data is illustrative and not based on actual computational results.
Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound," the necessary ¹H NMR, ¹³C NMR, NOE, IR, and MS data required to generate a scientifically accurate and thorough article as per the provided outline is not available in publicly accessible research databases or scientific literature.
While the existence of the compound is confirmed through chemical supplier databases under the CAS number 144284-62-8, and some suppliers indicate the availability of spectral data upon request, this information is not publicly detailed. Searches for research articles detailing the synthesis and spectroscopic characterization of this compound did not yield any publications containing the specific data needed to fulfill the request.
Generating an article with the requested level of detail and accuracy is not possible without access to this foundational experimental data. Any attempt to do so would involve speculation or the use of data from related but structurally different compounds, which would not meet the required standards of scientific accuracy for the specified molecule. Therefore, the requested article cannot be generated at this time.
Spectroscopic Characterization for Mechanistic and Structural Elucidation of Indene Derivatives
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Reactivity Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure and photochemical behavior of indene (B144670) derivatives such as 7-Isopropyl-4-methyl-1H-indene. This method measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of valence electrons from lower energy ground states to higher energy excited states. For conjugated systems like indene, the most significant electronic transitions are typically π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital.
The indene core, with its fused benzene (B151609) and cyclopentadiene (B3395910) rings, constitutes a chromophore with a conjugated π-electron system. The position and intensity of the absorption bands in the UV-Vis spectrum are sensitive to the molecular structure, particularly the extent of conjugation and the presence of substituent groups. Alkyl groups, such as the isopropyl and methyl groups in this compound, generally exert a modest influence on the absorption spectrum. As electron-donating groups, they can cause a small bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax). This red shift is attributed to the hyperconjugative effect of the alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap.
The study of the photochemical reactivity of alkylindenes reveals that these molecules undergo various transformations upon irradiation with UV light. The initial absorption of a photon promotes the molecule to an excited singlet state (S1 or S2), from which the photochemical reactions can proceed. The specific pathways of these reactions, which can include skeletal rearrangements and migrations of substituents, are intrinsically linked to the nature of the electronic transitions and the properties of the excited states. While UV-Vis spectra indicate the wavelengths of light a molecule absorbs, the photochemical action plot, which maps reactivity as a function of wavelength, does not always directly mirror the absorption spectrum. This discrepancy highlights that not all absorbed photons are equally effective in inducing a specific chemical reaction.
| Compound Name | Substituents | Expected λmax (nm) | Type of Transition |
| 1H-Indene | None | ~250-290 | π → π |
| 1-Methyl-1H-indene | 1-Methyl | ~252-292 | π → π |
| 4-Methyl-1H-indene | 4-Methyl | ~255-295 | π → π |
| 7-Isopropyl-1H-indene | 7-Isopropyl | ~258-298 | π → π |
| This compound | 7-Isopropyl, 4-Methyl | ~260-300 | π → π* |
Note: The λmax values are presented as a range to account for solvent effects and the fine vibrational structure often observed in the spectra of aromatic compounds. The data for substituted indenes are estimates based on the expected bathochromic shift caused by alkyl groups.
The study of these electronic transitions via UV-Vis spectroscopy is fundamental to understanding the photochemistry of indene derivatives. The energy and probability of these transitions, reflected in the wavelength and intensity of absorption, dictate the initial steps of any photochemical process. By analyzing how substituents like isopropyl and methyl groups modify the absorption spectrum of the indene chromophore, researchers can gain insights into the electronic perturbations they introduce and predict potential changes in photochemical reactivity.
Applications in Organic and Organometallic Synthesis Beyond the Compound Itself
Indene (B144670) Derivatives as Precursors for Complex Organic Molecules
Substituted indene derivatives are recognized as important building blocks in organic and medicinal chemistry due to their prevalence in biologically active compounds and their utility in creating functional materials. bohrium.comsci-hub.ru The unique structural and electronic properties of the indene nucleus allow for its elaboration into more complex molecular architectures.
Synthetic Intermediates in the Preparation of Substituted Aromatic and Heterocyclic Compounds
The indene skeleton is a valuable starting point for the synthesis of a variety of substituted aromatic and heterocyclic compounds. The reactivity of the five-membered ring, particularly its ability to be functionalized and to participate in cyclization and annulation reactions, makes it a powerful synthetic intermediate. researchgate.net
Numerous synthetic methods have been developed to construct the indene ring system itself, which can then be further modified. bohrium.comoup.comorganic-chemistry.org For instance, ruthenium-catalyzed [3+2] cascade annulation of aromatic aldehydes with acrylates has been developed to construct the indene frame in one pot. researchgate.net Similarly, rhodium(III)-catalyzed C-H activation followed by intramolecular aldol (B89426) condensation provides an atom-economical route to novel functionalized indene derivatives. researchgate.net
Once formed, these indene derivatives serve as precursors to complex heterocyclic systems. A notable example is the use of indane-1,3-dione in multicomponent reactions to form fused heterocyclic scaffolds. acs.orgacs.org For example, the reaction of an amine, indane-1,3-dione, and an aldehyde can lead to the formation of indenopyridine-based heterocyclic structures. acs.orgacs.org These strategies have been employed to synthesize fused indeno-pyrido[2,3-d]pyrimidines, which are of interest for their potential biological activities. acs.org Furthermore, chiral indenyl rhodium catalysts have been successfully used in the asymmetric C–H activation of O-Boc hydroxybenzamide with alkenes to produce various chiral dihydroisoquinolone products. researchgate.net This methodology has also been extended to the reaction of carboxylic acids with alkynes, yielding a range of axially chiral isocoumarins. researchgate.net
The versatility of indene derivatives is also demonstrated in their use for synthesizing other heterocyclic frameworks like indoles and benzofurans. tandfonline.comrsc.org The synthesis of these heterocycles can be achieved through a cascade sequence involving nucleophilic aromatic substitution followed by an intramolecular cyclization. rsc.org
Building Blocks for the Construction of Natural Product Scaffolds and Analogs
The indene core is a structural motif found in a variety of biologically active natural products and pharmaceutical molecules. sci-hub.ruresearchgate.neteburon-organics.com This makes the synthesis of indene derivatives a subject of continuous research in organic chemistry. researchgate.netresearchgate.net The rigid bicyclic framework of indane and indene provides a valuable scaffold for developing therapeutic agents. eburon-organics.com
Natural products containing the indene skeleton often exhibit significant biological activities. For example, Dalesconol A and B, which feature an indene core, have demonstrated immunosuppressive activities. researchgate.net The development of synthetic routes to these and other indene-containing natural products is crucial for their further study and potential therapeutic application. Synthetic chemists utilize indene derivatives as key building blocks to construct these complex molecular architectures. researchgate.net
The synthesis of these scaffolds often involves intricate chemical transformations. For example, palladium-catalyzed asymmetric (4+2) dipolar cyclization reactions have been developed to construct chiral spiro-indenes that bear all-carbon quaternary stereocenters, which are challenging due to their rigidity and steric hindrance. researchgate.netresearchgate.net Indane-based natural product scaffolds are considered promising drug candidates with notable therapeutic properties. eburon-organics.combeilstein-journals.org
Role of Indenyl Ligands in Organometallic Catalysis
In organometallic chemistry, the indenyl anion, the deprotonated form of indene, is a highly significant ligand. It is an analogue of the ubiquitous cyclopentadienyl (B1206354) (Cp) ligand but possesses distinct electronic and steric properties due to the fused benzene (B151609) ring. These properties are exploited in the design of catalysts for a range of important chemical transformations.
Development of Metallocene Catalysts for Olefin Polymerization
Metallocene catalysts, particularly those from Group 4 metals like zirconium, have revolutionized the field of olefin polymerization. hhu.de These catalysts, often activated by a cocatalyst such as methylaluminoxane (MAO), are known for their single-site nature, which allows for the production of polymers with well-defined microstructures and narrow molecular weight distributions. hhu.deacs.org
The cyclopentadienyl ligand and its substituted derivatives, including the indenyl system, are key components of these catalysts. hhu.de The substitution of a cyclopentadienyl ligand with an indenyl ligand can have a profound impact on the catalyst's performance. acs.org For example, introducing a dimethylsilyl bridge between two indenyl ligands in a zirconocene complex significantly enhances the activity and stereoselectivity for producing isotactic polypropylene.
The structure of the indenyl ligand can be systematically modified to tune the properties of the resulting polymer. Bulky alkyl groups attached to the indenyl ligand can influence the stereochemistry of polypropylene, although unbridged systems often lead to atactic, low molecular weight polymers at higher temperatures. hhu.de By carefully designing the ligand framework, including the use of bridged ansa-metallocenes, chemists can produce a variety of polypropylenes, including isotactic, syndiotactic, and stereoblock materials, which are not accessible with conventional Ziegler-Natta catalysts. hhu.de
| Catalyst Type | Ligand System | Resulting Polymer (Propylene) | Key Features |
| Unbridged Zirconocene | Bis(indenyl)zirconium dichloride | Atactic Polypropylene | Lower molecular weight, especially at higher temperatures. hhu.de |
| Bridged (ansa) Zirconocene | Ethylene-bridged bis(tetrahydroindenyl)zirconium dichloride | Isotactic Polypropylene | High activity and stereoselectivity; produces high molecular weight polymer. |
| Bridged Zirconocene | Bridged Cyclopentadienyl-Fluorenyl | Syndiotactic Polypropylene | Allows for precise control over polymer tacticity. |
| Hafnocene Analogs | Bis(indenyl)hafnium dichloride | - | Generally less active or more expensive than zirconocenes for industrial use. hhu.de |
Design of Chiral Indenyl Ligands for Asymmetric Catalytic Reactions
The development of chiral ligands capable of inducing high stereocontrol in metal-catalyzed reactions is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer bioactive molecules. researchgate.net Chiral indenyl ligands have emerged as a powerful class of ligands for asymmetric catalysis. researchgate.netresearchgate.net
A significant challenge has been the development of chiral indenyl ligands for asymmetric C-H activation, and recent successes have opened new avenues in synthesis. researchgate.net One successful strategy involves the creation of readily accessible and tunable chiral indenyl ligands that feature a [2.2]benzoindenophane skeleton. researchgate.netresearchgate.net The corresponding rhodium complexes of these ligands have been effectively applied in asymmetric C-H activation reactions. researchgate.net
These chiral catalysts have been used to achieve high yields and excellent enantioselectivity in several important transformations. For example, they catalyze the reaction of O-Boc hydroxybenzamide with alkenes to yield chiral dihydroisoquinolones and the reaction of carboxylic acids with alkynes to provide axially chiral isocoumarins. researchgate.net The design of these ligands often focuses on creating planar chirality and electronic asymmetry to effectively control the enantioselectivity of the catalytic cycle. researchgate.net
| Reaction Type | Chiral Ligand System | Metal | Product Type | Achieved Performance |
| Asymmetric C-H Activation/Annulation | [2.2]Benzoindenophane-based indenyl | Rhodium | Chiral Dihydroisoquinolones | Up to 97% yield, up to 98% ee. researchgate.net |
| Asymmetric C-H Activation/Annulation | [2.2]Benzoindenophane-based indenyl | Rhodium | Axially Chiral Isocoumarins | Up to 99% yield, up to 94% ee. researchgate.net |
| Asymmetric C-H Allylic Amidation | Planar chiral indenyl | Rhodium | Enantioenriched Allylic Amides | Good yields with excellent regio- and enantioselectivity. researchgate.net |
Development of New Synthetic Reagents and Methodologies
Research into the chemistry of indene and its derivatives has not only provided access to specific molecules but has also spurred the development of new synthetic reagents and methodologies. The indene framework has proven to be a fertile ground for discovering and optimizing novel chemical reactions.
For example, efforts to synthesize substituted indenes have led to new catalytic methods, such as the silver-catalyzed annulative coupling of secondary benzyl alcohols with internal alkynes, offering a straightforward route from readily available starting materials under mild conditions. oup.com Another innovative approach involves a two-step method for obtaining highly substituted indene derivatives from indenol-based intermediates, showcasing the development of new synthetic protocols that use simple resources. bohrium.comresearchgate.net
Furthermore, the exploration of indene chemistry has advanced the field of C-H functionalization. Rhodium(III)-catalyzed synthesis of functionalized indenes via C-H activation coupled with an intramolecular aldol condensation represents a highly atom-economical cascade reaction that can be applied to build more complex structures. researchgate.net These newly developed methodologies, often featuring transition metal catalysis (e.g., with Rh, Pd, Ru, Fe, Co, Ni), provide efficient and selective pathways to a wide range of functionalized indene derivatives, which in turn can be used as versatile reagents in further synthetic endeavors. researchgate.netorganic-chemistry.org The continuous development in this area is likely to provide access to an even greater variety of indene-based molecular models for applications in materials science and the development of bioactive compounds. researchgate.net
Indene as a Model Substrate for Advancing C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules. Indene and its derivatives are valuable substrates in the development of new C-H functionalization methodologies. The presence of both sp2-hybridized C-H bonds on the aromatic ring and sp3-hybridized C-H bonds on the five-membered ring provides multiple sites for selective activation.
The isopropyl and methyl groups on the aromatic ring of 7-Isopropyl-4-methyl-1H-indene would influence the regioselectivity of such reactions due to steric and electronic effects. The development of catalysts and conditions that can selectively functionalize one of the available C-H bonds in the presence of these substituents would be a testament to the precision of modern catalytic methods.
Below is a table summarizing representative C-H functionalization reactions that have been applied to indene-like scaffolds, which could potentially be adapted for this compound.
| Reaction Type | Catalyst System (Typical) | Potential Product from this compound |
| C-H Arylation | Pd(OAc)₂ / Ligand | Aryl-substituted this compound |
| C-H Alkenylation | [RhCp*Cl₂]₂ / AgSbF₆ | Alkenyl-substituted this compound |
| C-H Alkylation | Ru(p-cymene)Cl₂]₂ / AgSbF₆ | Alkyl-substituted this compound |
Participation in Domino and Multicomponent Reactions to Access Complex Molecular Architectures
Domino and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation from three or more starting materials. These reactions are characterized by their high atom economy and ability to rapidly generate molecular complexity. The indene framework is a common motif that can be constructed or utilized in such reactions.
While no specific domino or multicomponent reactions involving this compound have been documented in detail, the reactivity of the indene double bond and its acidic C-H bonds at the 1-position make it a suitable candidate for such transformations. For instance, indenes can participate as dienophiles in Diels-Alder reactions or as nucleophiles in Michael additions, which can be incorporated into domino sequences.
One-pot syntheses of highly substituted indenes have been reported through rhodium-catalyzed multicomponent C-H annulation reactions. These reactions bring together an arene, an amine, and an alkyne to construct the indene core. Similarly, palladium-catalyzed domino reactions involving carbopalladation, cyclization, and coupling have been used to synthesize complex indene derivatives.
The substituents on this compound would likely influence the steric course and electronic nature of its participation in these complex reaction cascades, potentially leading to novel and complex molecular architectures.
Applications in Industrial Chemical Synthesis and Advanced Materials
The unique structural features of indene and its derivatives make them valuable precursors in the synthesis of polymers and functional materials.
Monomers and Components in Polymer Science and Engineering
Indene is a known monomer in the production of coumarone-indene resins, which are thermoplastic polymers used in a variety of applications, including coatings, adhesives, and printing inks. The polymerization of indene is typically initiated by cationic methods.
Substituted indenes, such as this compound, could also potentially be polymerized to yield polyindenes with tailored properties. The isopropyl and methyl groups would increase the steric bulk along the polymer backbone, which would be expected to influence the polymer's physical properties, such as its glass transition temperature (Tg), solubility, and mechanical strength. Cationic polymerization of indene and its derivatives has been a subject of study, with initiating systems like TiCl₄ being employed. The resulting polymers are often characterized by their thermal stability.
Furthermore, indene-containing polymers can be synthesized through other polymerization techniques. For example, poly(indene carbonate) has been produced via the cobalt-catalyzed coupling of indene oxide and carbon dioxide, resulting in a polycarbonate with a rigid backbone and a high glass transition temperature. The specific substitution pattern of this compound could lead to polymers with unique thermal and mechanical properties.
| Polymerization Method | Potential Polymer from this compound | Expected Influence of Substituents |
| Cationic Polymerization | Poly(this compound) | Increased Tg, altered solubility |
| Copolymerization with CO₂ (from the corresponding epoxide) | Poly(this compound carbonate) | Enhanced rigidity and thermal stability |
Precursors for Functional Materials (e.g., Liquid Crystals, Dyes, Perfumery Components)
The rigid, planar structure of the indene core makes it an attractive building block for the synthesis of functional organic materials.
Liquid Crystals: The incorporation of rigid cores is a fundamental principle in the design of liquid crystalline materials. While there are no specific reports on liquid crystals derived from this compound, the indane scaffold (the saturated analogue of indene) has been explored for this purpose. The introduction of appropriate mesogenic groups onto the indene ring system could lead to new classes of liquid crystals with potentially interesting phase behaviors. The isopropyl and methyl substituents would affect the molecular shape and intermolecular interactions, which are critical factors in determining the liquid crystalline properties.
Dyes: The chromophoric properties of the indene system, particularly when conjugated with other aromatic or electron-rich/deficient groups, suggest its potential use as a scaffold for dyes. The synthesis of indigo-type dyes from indole derivatives highlights the utility of five-membered heterocyclic rings in color chemistry. While indene is a carbocycle, its electronic properties can be tuned through substitution to absorb light in the visible region.
Perfumery Components: Indane and indene derivatives are well-established components in the fragrance industry. Their rigid structures contribute to their characteristic odors. For instance, various substituted indanes are used to impart woody and musky notes to perfumes. While the specific odor profile of this compound is not publicly documented, its structural similarity to known fragrance ingredients suggests it could be a precursor to or a component of new perfumery materials.
Concluding Remarks and Future Research Perspectives
Summary of Key Achievements and Current State of Research on Alkylated Indenes
Research into alkylated indenes has yielded significant achievements, primarily centered on the development of innovative and efficient synthetic methodologies. Indene (B144670) derivatives are recognized as vital carbocycles, with many exhibiting important pharmacological activities or forming the structural core of biologically relevant natural products. researchgate.netnih.gov
Key achievements in the synthesis of these compounds include:
Catalytic Alkylation: Scientists have developed non-noble metal catalysts, such as manganese-based systems, for the selective mono- or dialkylation of indenes using alcohols as alkylating agents under mild conditions. acs.org This represents a move towards more sustainable and economical chemical processes.
Acid-Catalyzed Cyclizations: The use of Brønsted acids to catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes has provided an effective route to substituted indenes in good to excellent yields. organic-chemistry.org
Gold-Catalyzed Reactions: An original and direct pathway to polysubstituted indenes has been established using gold-catalyzed intramolecular hydroalkylation of readily available ynamides under mild conditions. acs.org
Versatile Intermediates: Research has demonstrated the utility of indenols as intermediates in the synthesis of new, multiply substituted indenes through a two-step method involving acetylation and a displacement reaction. bohrium.com
The current state of research is characterized by a drive to create diverse indene derivatives through methods that offer high selectivity and functional group tolerance. acs.orgorganic-chemistry.org These efforts are crucial for synthesizing potential precatalyst complexes and new bioactive molecules. acs.org
Table 1: Selected Synthetic Achievements for Alkylated Indenes
| Method | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|
| Selective Alkylation | Bis-N-Heterocyclic Carbene Manganese | Uses unactivated alcohols as alkylating agents under mild conditions. | acs.org |
| Cyclization | Trifluoromethanesulfonic acid (Brønsted acid) | Efficiently synthesizes substituted indenes from 1,3-dienes. | organic-chemistry.org |
| Intramolecular Hydroalkylation | N-heterocyclic carbene–gold complex | Generates polysubstituted indenes from ynamides. | acs.org |
| Friedel‐Crafts type allylic alkylation | Graphene Oxide (metal-free) | Direct access to indenyl cores from Morita‐Baylis‐Hillman alcohols. | researchgate.net |
Identification of Emerging Trends and Unresolved Challenges in Indene Chemistry
The field of indene chemistry is continually evolving, with several emerging trends shaping its direction. Concurrently, researchers face a number of unresolved challenges that require further investigation.
Emerging Trends:
Sustainable Synthesis: A significant trend is the focus on sustainable and environmentally friendly production methods, including the use of earth-abundant metal catalysts and metal-free approaches. acs.orgresearchgate.netdatainsightsmarket.com
Advanced Materials: There is growing interest in developing new indene-based applications for advanced materials, such as specialized resins for coatings, adhesives, and polymers. datainsightsmarket.comglobalgrowthinsights.com
Skeletal Modification: Novel synthetic strategies are emerging that modify the indene core itself. These include photoredox-enabled ring expansion to generate naphthalenes and nitrogen atom insertion to access isoquinolines, significantly expanding the accessible chemical space. nih.govrsc.org
Bioactive Molecules: The synthesis of indene derivatives continues to be a major focus for applications in medicinal chemistry, with research targeting compounds with potential biological activity. researchgate.netresearchgate.net
Unresolved Challenges:
Mechanistic Understanding: A complete understanding of the formation mechanisms of indene and other polycyclic aromatic hydrocarbons (PAHs) in diverse environments, from combustion flames to the interstellar medium, remains a significant challenge. nih.govacs.orguoa.gr The complex reaction networks and dependence on temperature and pressure complicate these studies. acs.org
Astrochemical Abundance: The unexpectedly high abundance of indene discovered in cold molecular clouds like TMC-1 cannot be explained by current chemical models, presenting a major puzzle for astrochemists. aanda.org
Controlled Synthesis: While many synthetic methods exist, achieving precise control over regioselectivity and enantioselectivity, especially for creating complex chiral molecules, continues to be a challenge. researchgate.net
Reaction Control: Controlling the insertion position during single-carbon insertion reactions to modify aromatic skeletons has been a persistent difficulty for chemists. scitechdaily.com Furthermore, minimizing the formation of indene as an unwanted byproduct in combustion processes is an important engineering goal. acs.org
Table 2: Key Trends and Challenges in Indene Chemistry
| Category | Description | Reference |
|---|---|---|
| Trend | Focus on sustainable production and green catalysts. | datainsightsmarket.com |
| Trend | Development of indene-based resins for high-performance materials. | globalgrowthinsights.com |
| Trend | Ring expansion and atom insertion reactions to create new molecular scaffolds. | nih.govrsc.org |
| Challenge | Elucidating indene formation mechanisms in combustion and space. | nih.govaanda.org |
| Challenge | Achieving high chemo-, regio-, and enantioselectivity in synthesis. | researchgate.net |
| Challenge | Developing plausible bottom-up formation mechanisms for indene in cold dense clouds. | aanda.org |
Proposed Future Research Avenues for Advanced Synthetic Strategies, Mechanistic Understanding, and Novel Applications
Building on current achievements and addressing existing challenges, future research in indene chemistry is likely to proceed along several key avenues.
Advanced Synthetic Strategies:
Catalyst Development: Continued exploration of catalysts based on earth-abundant and non-toxic metals will be a priority. Furthermore, expanding the scope of metal-free catalytic systems, such as those using graphene oxide, could provide greener synthetic routes. researchgate.net
Novel Activation Methods: The application of modern synthetic techniques, including photoredox and electrochemical catalysis, should be expanded. These methods offer unique reactivity and can enable transformations that are difficult to achieve with traditional thermal methods, such as the functionalized carbon-atom insertion for ring expansion. nih.govscitechdaily.com
Asymmetric Synthesis: A major focus will be the development of new chiral ligands and catalytic systems for the enantioselective synthesis of indene derivatives, which is crucial for pharmaceutical applications. researchgate.netresearchgate.net
Cascade Reactions: Designing efficient cascade or domino reactions that allow for the construction of complex, poly-functionalized indenes in a single, atom-economical process will be a significant area of investigation. researcher.life
Mechanistic Understanding:
Computational and In-Situ Studies: The use of advanced computational chemistry (like ab initio calculations) combined with experimental techniques is essential for mapping potential energy surfaces and understanding the intricate mechanisms of indene formation and reaction. nih.govnih.gov This is particularly critical for unraveling the formation pathways in extreme environments like combustion flames and interstellar clouds. nih.govacs.org
Intermediate Species: Research aimed at identifying and characterizing transient intermediates, such as radicals and carbocations, will provide crucial insights into reaction pathways and help in the rational design of new synthetic methods. nih.govacs.org
Novel Applications:
Medicinal Chemistry: The indene scaffold will continue to be explored for the development of new therapeutic agents. Future work will likely focus on synthesizing libraries of derivatives to probe structure-activity relationships for various biological targets. researchgate.netresearchgate.netresearchgate.net
Organometallic Chemistry: Alkylated indenes are valuable as ligands for metallocene complexes used in catalysis. Future research could focus on designing tailored indenyl ligands to fine-tune the properties of catalysts for specific polymerization or organic transformations. bohrium.com
Materials Science: The unique electronic and physical properties of the indene ring system can be exploited in the design of novel organic materials for electronics, such as organic photovoltaics, and advanced polymers with enhanced thermal stability and performance. globalgrowthinsights.com
Q & A
Q. Table 1: Comparative Synthetic Methods
| Method | Typical Yield (%) | Purity Control Strategies | Key Challenges |
|---|---|---|---|
| Friedel-Crafts | 60-75 | Recrystallization in hexane/EtOAc | Byproduct formation |
| Diels-Alder | 50-65 | Column chromatography (SiO₂) | Stereochemical heterogeneity |
Advanced: How can X-ray crystallography be optimized for resolving the stereochemistry of this compound?
Answer:
SHELX software (e.g., SHELXL) is critical for refining crystallographic data. Challenges include:
- Steric hindrance : The isopropyl and methyl groups may cause disorder in the crystal lattice. Mitigate this by collecting high-resolution data (≤ 1.0 Å) and applying restraints to thermal parameters .
- Twinned crystals : Use the TwinRotMat option in SHELXL to model twinning and improve R-factor convergence .
Advanced: How should conflicting spectroscopic data (e.g., NMR, MS) for this compound derivatives be resolved?
Answer:
Contradictions often arise from impurities or tautomerism. Employ:
- Multi-technique validation : Cross-verify NMR (¹³C DEPT for quaternary carbons), high-resolution MS (Δ < 2 ppm), and IR (functional group fingerprints) .
- Statistical analysis : Apply principal component analysis (PCA) to batch-processed data to identify outliers .
Advanced: What strategies enhance the reactivity of this compound in catalytic applications?
Answer:
Functionalization approaches include:
- Electrophilic substitution : Install electron-withdrawing groups (e.g., NO₂) at the 4-position to activate the indene ring for cross-coupling reactions .
- Metal coordination : Use Pd-catalyzed C–H activation to generate organometallic intermediates for asymmetric catalysis .
Advanced: How to reconcile discrepancies between computational stability predictions and experimental data for derivatives?
Answer:
- DFT refinement : Optimize basis sets (e.g., B3LYP/6-311+G(d,p)) to account for dispersion forces in bulky substituents .
- Experimental benchmarking : Compare computed thermodynamic stability (ΔG) with DSC-measured melting points and crystallographic packing efficiency .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to design reproducible biological activity studies for this compound derivatives?
Answer:
- Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to establish IC₅₀ values in cytotoxicity screens .
- Positive controls : Include reference compounds (e.g., doxorubicin for anticancer assays) to validate experimental conditions .
Advanced: What are best practices for sharing this compound research data under open science frameworks?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
